N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several derivatives of the chemical compound have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Studies have shown that compounds with similar structures possess significant antimicrobial activities, including actions against bacteria and fungi. For instance, derivatives have been compared to standard antimicrobial agents like Ampicillin and Flucanazole for their effectiveness, highlighting the compound's potential in combating microbial infections (Helal et al., 2013).
Anti-inflammatory and Analgesic Effects
Research has also explored the anti-inflammatory and analgesic properties of related compounds. These studies have focused on reducing gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs), offering potential new treatments that might provide pain relief and inflammation reduction with fewer side effects. Such compounds have demonstrated significant anti-inflammatory activity in preclinical models, indicating their potential as novel therapeutic agents (Gökçe et al., 2011).
Anticancer Activity
The exploration into the anticancer activity of derivatives has revealed promising outcomes. Novel derivatives have been synthesized and tested for their antioxidant and anticancer activities. Some compounds have shown higher antioxidant activity than well-known antioxidants like ascorbic acid and exhibited cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Enzyme Inhibitory Effects
Further investigations have identified compounds with enzyme inhibitory effects, including actions against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are targets in the treatment of neurological disorders such as Alzheimer's disease. Research findings indicate that specific derivatives can inhibit these enzymes, offering a foundation for developing treatments for neurodegenerative diseases (Dundar et al., 2019).
Mechanism of Action
Target of Action
Based on its structural similarity to certain chalcone derivatives , it may interact with similar targets, such as various enzymes or receptors involved in cellular signaling pathways. Further experimental studies are needed to confirm the exact target.
Mode of Action
The mode of action of this compound is likely to involve binding to its target, leading to changes in the target’s function. This could result in altered cellular signaling, gene expression, or other cellular processes . The exact nature of these interactions and changes would depend on the specific target.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved. The downstream effects could include changes in the production of certain metabolites, alterations in cell growth or differentiation, or other cellular responses .
Pharmacokinetics
These properties could affect how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in a cellular growth pathway, the result could be decreased cell growth. If the compound activates a receptor involved in immune response, the result could be enhanced immune activity .
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-3-21(27)24-17-6-10-19(11-7-17)32(29,30)23-14-15-26-22(28)13-12-20(25-26)16-4-8-18(31-2)9-5-16/h4-13,23H,3,14-15H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORJFSRHVAWVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.